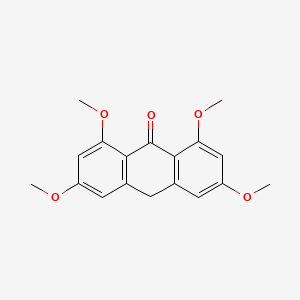

1,3,6,8-Tetramethoxyanthracen-9(10H)-one

Description

1,3,6,8-Tetramethoxyanthracen-9(10H)-one is a methoxy-substituted anthracenone derivative characterized by four methoxy groups at the 1, 3, 6, and 8 positions of the anthracene core. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and catalysis. For example, 2,3,6,7-tetramethoxyanthracen-9(10H)-one (TMAH), a positional isomer, is widely used as a photocatalyst in CO₂ carboxylation reactions due to its electron-rich aromatic system .

Properties

CAS No. |

172227-01-9 |

|---|---|

Molecular Formula |

C18H18O5 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

1,3,6,8-tetramethoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-10-5-11-7-13(21-2)9-15(23-4)17(11)18(19)16(10)14(8-12)22-3/h6-9H,5H2,1-4H3 |

InChI Key |

OADANGLIDTULTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2)C=C(C=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one can be synthesized through a series of reactions involving anthracene derivatives. One common method is the alkylation of 1,3,6,8-tetrahydroxyanthracene with methyl iodide in the presence of a base, such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 1,3,6,8-tetramethoxyanthracen-9(10H)-one involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one undergoes various chemical reactions, including:

Oxidation: Oxidative processes can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reductive conditions may result in the removal of methoxy groups or the conversion of carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nitrating agents, halogenating agents.

Major Products: The major products formed from these reactions include substituted anthracenes, reduced anthracenes, and various oxidized derivatives

Scientific Research Applications

Chemistry: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties.

Biology: In biological research, this compound is explored for its potential as a fluorescent probe. Its strong fluorescence properties make it useful for imaging and tracking biological molecules in cells and tissues.

Medicine: Preliminary studies suggest that 1,3,6,8-tetramethoxyanthracen-9(10H)-one may have bioactive properties, including anticancer and antimicrobial activities. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable aromatic structure and electron-donating methoxy groups.

Mechanism of Action

Molecular Targets and Pathways: The bioactive effects of 1,3,6,8-tetramethoxyanthracen-9(10H)-one are believed to be mediated through interactions with cellular enzymes and receptors. Its ability to interfere with DNA replication and protein synthesis suggests potential pathways for its anticancer activity. Additionally, its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: Structural Isomers

The positions of methoxy groups significantly influence reactivity and electronic properties:

Key Insight : Methoxy groups in positions 2,3,6,7 (TMAH) enhance photocatalytic activity via efficient electron transfer, while chlorinated analogs like TeCTA demonstrate that substituent position affects thermodynamic stability .

Substituent Type: Methoxy vs. Other Functional Groups

Substituent type alters solubility, steric effects, and electronic interactions:

Key Insight : Methoxy groups enhance electron-donating capacity, favoring redox catalysis (e.g., TMAH), while bulkier substituents like pyridinylmethyl (XE991) improve biological activity .

Q & A

Q. What are the recommended synthetic routes for 1,3,6,8-Tetramethoxyanthracen-9(10H)-one, and how are key intermediates characterized?

Methodological Answer: The synthesis of methoxy-substituted anthracenones typically involves Friedel-Crafts acylation or Suzuki coupling to introduce substituents. For example, in related anthracene derivatives (e.g., 9-aminoanthracenes), reactions in THF with LDA (lithium diisopropylamide) and aryl halides are used to functionalize the anthracene core . Characterization relies on 1H/13C NMR to confirm methoxy group positions and anthracenone backbone integrity. For instance, methoxy protons appear as singlets (~δ 3.8–4.1 ppm), while aromatic protons show distinct splitting patterns based on substitution .

Q. How do methoxy substituents influence the photophysical properties of this compound in photocatalytic applications?

Methodological Answer: Methoxy groups enhance electron-donating capacity, red-shifting absorption spectra and improving excited-state lifetimes. In CO₂ carboxylation reactions, 1,3,6,8-Tetramethoxyanthracen-9(10H)-one acts as a photooxidant , undergoing single-electron transfer (SET) to activate substrates. The substituent pattern optimizes charge separation, critical for catalytic efficiency. UV-Vis spectroscopy and cyclic voltammetry are used to quantify absorption maxima (~400–450 nm) and redox potentials (e.g., E1/2 ≈ −1.2 V vs. SCE) .

Q. What spectroscopic techniques are essential for validating the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR : Resolves methoxy group integration and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M−H]−).

- FT-IR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of substituent positions and planarity .

Advanced Research Questions

Q. How can researchers optimize photocatalytic efficiency in CO₂ carboxylation using this anthracenone derivative?

Methodological Answer: Key parameters include:

- Base Selection : Cs₂CO₃ enhances deprotonation of intermediates, improving carboxylation yields.

- Light Source : Blue LEDs (450–470 nm) match the compound’s absorption profile for optimal excitation.

- Substrate Scope : Electron-deficient arenes (e.g., nitrobenzene derivatives) show higher reactivity due to favorable SET kinetics.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states .

Q. How should contradictory reactivity data be analyzed when varying reaction conditions (e.g., solvent, base concentration)?

Methodological Answer:

- Control Experiments : Compare yields under inert vs. CO₂ atmospheres to confirm carboxylation vs. side reactions.

- Kinetic Profiling : Use time-resolved UV-Vis or quenching studies to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of intermediates) clarify substituent effects on transition states.

- Statistical Design : Apply DoE (Design of Experiments) to decouple variables like base concentration and light intensity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Disposal : Follow hazardous waste guidelines for anthraquinone derivatives (e.g., incineration via licensed facilities).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Q. How can computational methods elucidate the electron-transfer mechanism in its photocatalytic cycle?

Methodological Answer:

- TD-DFT : Models excited-state electronic transitions and charge-transfer pathways.

- Marcus Theory : Calculates reorganization energies to predict SET feasibility.

- Molecular Dynamics : Simulates solvent effects on radical ion pair stability.

- Electron Density Maps (e.g., NBO analysis): Highlight electron-rich methoxy groups’ role in substrate activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.